molecular formula C22H28ClN3O3S B2990295 N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215795-65-5

N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2990295
CAS No.: 1215795-65-5
M. Wt: 449.99
InChI Key: GGGRWFUZAQYAAI-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived amide compound featuring dual methoxy substituents on both the benzamide and benzo[d]thiazole moieties, as well as a diethylaminoethyl side chain. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGRWFUZAQYAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a benzamide derivative with a complex structure that includes:

  • Molecular Formula : C22H28ClN3O3S
  • Molecular Weight : Approximately 450.0 g/mol
  • Functional Groups : Diethylamino group, methoxy-substituted benzothiazole moiety, and an amide group.

This unique arrangement contributes to its biological activity and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting a potential role in cancer therapy.
  • Cell Line Studies : In vitro studies demonstrate its effectiveness against various cancer cell lines, including melanoma and breast cancer cells, with notable tumor uptake in biodistribution studies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related thiazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also possess similar activities.

Leishmanicidal Activity

Recent studies on thiazole derivatives highlight their leishmanicidal properties. Although specific data on this compound is limited, the structural similarities suggest it could be explored for treating leishmaniasis .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals critical insights into optimizing biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances the potency of thiazole derivatives against malaria and other diseases .
  • Functional Group Modifications : Substitutions on the benzamide core can significantly affect the compound's efficacy and selectivity for biological targets.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study reported the synthesis and evaluation of related compounds, revealing that modifications in the benzamide structure led to enhanced anticancer properties. The most potent derivatives demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.
  • Biodistribution Studies :
    • Preclinical evaluations showed high uptake in tumor tissues compared to normal tissues, supporting its potential as a targeted therapeutic agent in oncology .
  • Leishmanicidal Studies :
    • Investigations into hybrid thiazole compounds demonstrated promising leishmanicidal activity with low cytotoxicity to mammalian cells, suggesting that similar compounds could be developed for effective antileishmaniasis treatments .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (Reference) Core Structure Substituents Key Features
Target Compound Benzamide-benzo[d]thiazole - 4-Methoxy (benzamide)
- 4-Methoxy (benzo[d]thiazole)
- Diethylaminoethyl side chain
Enhanced solubility (hydrochloride salt); potential dual-targeting via methoxy groups and amine
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide () Benzamide-benzo[d]thiazole-triazole - Triazole linker
- Dual benzothiazole groups
Larger molecular weight (C₃₅H₃₀N₇O₄S₂); designed for multitarget kinase inhibition
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives () Benzamide-benzo[d]thiazole - Methyl substituents on aryl rings Simpler structure; methyl groups improve lipophilicity but reduce solubility compared to methoxy

Key Observations :

  • Methoxy vs. Methyl Groups : Methoxy substituents in the target compound may enhance electronic interactions (e.g., hydrogen bonding) with biological targets compared to methyl groups in derivatives .
  • Side Chain Optimization: The diethylaminoethyl side chain in the target compound contrasts with triazole linkers in analogs, suggesting divergent pharmacological objectives (e.g., CNS penetration vs. kinase inhibition) .

Functional Analogues in Heterocyclic Systems

Key Observations :

  • Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral triazole-thiones () or lipophilic coumarin hybrids () .
  • Synthetic Feasibility : The target’s synthesis is less complex than triazole derivatives (), which require tautomer control and harsh alkaline conditions .

Electronic and Steric Effects

  • Methoxy Substituents : The dual methoxy groups in the target compound may enhance π-π stacking and hydrogen-bond acceptor capacity relative to halogenated analogs (e.g., 4-bromo/chlorophenyl derivatives in ) .

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